molecular formula C17H18BrN3O2 B4838022 1-[(2-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine

1-[(2-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine

Cat. No.: B4838022
M. Wt: 376.2 g/mol
InChI Key: HSQZCTRZAWZGFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine, also known as BPIP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BPIP is a piperazine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

1-[(2-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine has been shown to act as a partial agonist at both serotonin and dopamine receptors. This means that it can bind to these receptors and activate them to a certain extent, but not as strongly as a full agonist. This mechanism of action is thought to be responsible for the anxiolytic and antidepressant effects of this compound.
Biochemical and Physiological Effects:
In addition to its effects on mood regulation, this compound has also been shown to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, which may contribute to the anxiolytic and antidepressant effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(2-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine in lab experiments is its relatively simple synthesis method, which allows for large quantities of the compound to be produced. Additionally, this compound has been shown to have a relatively low toxicity profile, making it a safer alternative to other compounds that may have similar effects. However, one limitation of using this compound in lab experiments is its partial agonist activity, which may make it less effective than full agonists in certain applications.

Future Directions

There are a number of potential future directions for research on 1-[(2-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine. One area of focus could be on the development of more potent agonists at serotonin and dopamine receptors, which may have greater therapeutic potential than this compound. Additionally, further research could be conducted to investigate the effects of this compound on other neurotransmitter systems, such as the glutamate and GABA systems. Finally, studies could be conducted to investigate the potential use of this compound in combination with other compounds, such as selective serotonin reuptake inhibitors (SSRIs), to enhance its therapeutic effects.

Scientific Research Applications

1-[(2-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine has been the subject of a number of scientific studies due to its potential therapeutic applications. One area of research has focused on the use of this compound as a potential treatment for anxiety and depression. Studies have shown that this compound can bind to serotonin and dopamine receptors in the brain, which are known to be involved in mood regulation.

Properties

IUPAC Name

2-(2-bromophenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O2/c18-14-5-1-2-6-15(14)23-13-17(22)21-11-9-20(10-12-21)16-7-3-4-8-19-16/h1-8H,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQZCTRZAWZGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)COC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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